molecular formula C8H7NO2 B1265911 3-Methyl-2-benzoxazolinone CAS No. 21892-80-8

3-Methyl-2-benzoxazolinone

Cat. No.: B1265911
CAS No.: 21892-80-8
M. Wt: 149.15 g/mol
InChI Key: QRMRRLXXFHXMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-benzoxazolinone is a heterocyclic compound that consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms.

Biochemical Analysis

Biochemical Properties

3-Methyl-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents . It interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to the disruption of bacterial growth . Additionally, this compound has been found to interact with certain plant enzymes, contributing to its role as a natural pesticide .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In plant cells, this compound acts as an allelochemical, inhibiting the growth of competing plant species by interfering with their cellular metabolism . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in plant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of a functional cell wall . This binding interaction leads to the accumulation of cell wall precursors, ultimately causing cell lysis . In plants, this compound interferes with enzyme activity involved in cellular metabolism, leading to the production of reactive oxygen species and subsequent cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that this compound maintains its antimicrobial activity for several weeks, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial and antifungal activity without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. In plants, it is metabolized through a series of enzymatic reactions, leading to the production of secondary metabolites that contribute to its allelopathic effects . The compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity and its impact on plant growth and development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, the compound is transported to different tissues, where it accumulates and exerts its allelopathic effects . The distribution of this compound within cells is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In plant cells, this compound is localized to the chloroplasts and mitochondria, where it interferes with cellular metabolism and energy production . This localization is essential for the compound’s allelopathic effects and its role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-benzoxazolinone can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Methyl-2-benzoxazolinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-benzoxazolinone is unique due to the presence of a methyl group at the third position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzoxazolinone derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMRRLXXFHXMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176295
Record name 2-Benzoxazolinone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21892-80-8
Record name 3-Methylbenzo[d]oxazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21892-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzoxazolinone, 3-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NaH (280 mg, 7.00 mmol) was added to a chilled (0° C.) solution of benzo[d]oxazol-2(3H)-one (650 mg, 4.81 mmol) in tetrahydrofuran (20 mL). After 0.5 hours, methyl iodide (1.03 g, 7.25 mmol) was added dropwise with stirring, maintaining a temperature of 0° C. The resulting solution was then stirred for 6 hours at room temperature. The reaction mixture was then quenched by the addition of ethanol (10 mL), and the mixture was concentrated. Water (50 mL) was then added and the resulting solution was extracted with dichloromethane (3×20 mL). The organic layers were combined, dried (Na2SO4), filtered and concentrated to afford 0.62 g (82%) of 3-methylbenzo[d]oxazol-2(3H)-one as a light red solid.
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-benzoxazolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-benzoxazolinone
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-benzoxazolinone
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-benzoxazolinone
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-benzoxazolinone
Reactant of Route 6
3-Methyl-2-benzoxazolinone
Customer
Q & A

Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?

A: this compound is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].

Q2: How does the presence of a methyl group influence the thermodynamic properties of this compound?

A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.

Q3: What are the potential phytotoxic effects of this compound?

A: Studies have demonstrated that this compound exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.

Q4: How does the phytotoxicity of this compound compare to other benzoxazinoids?

A: The phytotoxicity of this compound (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.